molecular formula C21H26N2O4 B7840406 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Cat. No.: B7840406
M. Wt: 370.4 g/mol
InChI Key: WRSIVCZCMZKJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate: is a chemical compound with the molecular formula C21H27ClN2O4. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and has significant relevance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamic acid. The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of novel drug candidates targeting specific biological pathways .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
  • 9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride
  • This compound acetate

Uniqueness: Compared to similar compounds, this compound exhibits unique properties such as higher stability and specific reactivity towards certain reagents. Its ability to act as a protecting group in peptide synthesis and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c22-9-11-25-13-14-26-12-10-23-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15,22H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSIVCZCMZKJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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